[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
Description
The compound [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CAS: 1172275-95-4) features a benzimidazole core substituted at the 2-position with a 1-ethylpyrazole moiety and a carboxylic acid group via an acetic acid linker. The ethyl group on the pyrazole enhances lipophilicity, while the acetic acid moiety improves aqueous solubility .
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-17-8-10(7-15-17)14-16-11-5-3-4-6-12(11)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOXJRLRPMURLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The
Biological Activity
[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound that combines a benzimidazole ring with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antileishmanial and antimalarial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- IUPAC Name : 2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid
- Molecular Formula : C14H14N4O2
- Molecular Weight : 270.29 g/mol
- CAS Number : 1172275-95-4
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in parasites:
Target of Action
Research indicates that pyrazole-bearing compounds exhibit potent activity against Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively. A molecular docking study suggested that this compound fits well into the lmptr1 pocket of the Leishmania protein, indicating a favorable binding affinity characterized by low binding free energy .
Mode of Action
The compound likely disrupts critical biochemical pathways necessary for the survival and proliferation of these parasites. By inhibiting key enzymes or proteins involved in metabolic processes, it can lead to reduced viability of the pathogens.
Antileishmanial Activity
In vitro studies have demonstrated that this compound exhibits significant antileishmanial activity. The compound was tested against various strains of Leishmania, showing effective inhibition of growth at micromolar concentrations .
Antimalarial Activity
Similarly, the compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. Studies indicated that it can effectively inhibit parasite growth in both in vitro and in vivo settings .
Study 1: In Vitro Efficacy Against Leishmania
A study published in 2023 evaluated the efficacy of several benzimidazole derivatives, including this compound, against Leishmania parasites. The results indicated that the compound reduced parasite load significantly compared to controls, supporting its potential as a therapeutic agent .
Study 2: Safety Profile and Toxicity Assessment
Another study assessed the safety profile of this compound through toxicity assays on mammalian cell lines. The findings suggested that while exhibiting potent antiparasitic activity, the compound displayed low cytotoxicity towards human cells, indicating a favorable therapeutic index .
Table: Summary of Biological Activities
Scientific Research Applications
[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound featuring a benzimidazole ring and a pyrazole moiety, with an acetic acid functional group enhancing its potential for biological activity. The molecular formula is C₁₄H₁₄N₄O₂ . This compound is of interest in medicinal chemistry because its structural complexity allows it to interact with various biological targets.
Chemical Reactions and Synthesis
The chemical behavior of this compound can be analyzed through reactions facilitated by its functional groups, which are essential for its potential therapeutic applications. The synthesis of this compound typically involves multi-step organic reactions, highlighting its synthetic versatility and potential for modification to enhance biological activity.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities. Computational models can predict its pharmacological effects, but the specific biological activity of this compound remains an area for further investigation.
Applications and Interactions
The applications of this compound span various fields. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules, which helps elucidate its pharmacodynamics and pharmacokinetics.
Structural Similarity and Biological Activities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | Benzimidazole core | Antimicrobial |
| 3-Ethylpyrazole | Pyrazole ring | Anticancer |
| 5-Acetylbenzimidazole | Acetylated benzimidazole | Anti-inflammatory |
Comparison with Similar Compounds
Benzimidazole Derivatives with Thiazole Substituents
[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
Trifluoromethyl-Substituted Analogs
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid
- Structural Differences : Substitutes the ethylpyrazole group with a trifluoromethyl (-CF₃) group.
- Key Properties :
- Applications: Potential use in high-performance materials or as a fluorinated pharmacophore .
Pyrazole-Acetic Acid Derivatives
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid
- Structural Differences : Lacks the benzimidazole ring, retaining only the pyrazole-acetic acid motif.
- Key Properties: Simplified structure reduces molecular weight (202.21 g/mol) and improves solubility in organic solvents .
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Structural Differences : Adds methyl groups to the pyrazole ring while retaining the ethyl substituent.
- Key Properties :
Physicochemical and Functional Comparisons
Table 1. Structural and Property Comparison
Research Findings and Implications
- Electronic Effects : The ethyl group in the target compound donates electrons via inductive effects, contrasting with the electron-withdrawing -CF₃ group in its analog . This difference influences reactivity in nucleophilic substitutions.
- Biological Interactions : The benzimidazole-thiazole analog () demonstrated docking poses with enzymes like α-glucosidase, suggesting the target compound may share similar binding modes due to structural similarities .
- Solubility : The acetic acid group in all compounds enhances aqueous solubility, critical for bioavailability in drug candidates .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid to improve yield and purity?
- Methodological Answer : Utilize stepwise coupling reactions, as demonstrated in benzimidazole-acetic acid derivatives (e.g., alkylation of benzimidazole with bromoacetonitrile followed by hydrolysis ). Solvent selection is critical: polar aprotic solvents like DMF or ethanol enhance reactivity, while catalysts such as thionyl chloride improve acylation efficiency . Monitor reaction progress via TLC or HPLC, and validate purity using elemental analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR) .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group at δ ~1.3–1.5 ppm, pyrazole protons at δ ~7.3–8.0 ppm) and confirm the acetic acid moiety (δ ~4.5–5.0 ppm for the methylene group) .
- IR Spectroscopy : Detect carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: [M+H]⁺ ~367.35 for analogs in ).
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize in vitro assays:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard drugs .
- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃ at the pyrazole ring) to enhance metabolic stability, as seen in analogs with improved pharmacokinetics .
- Scaffold Hybridization : Fuse with triazole or thiazole moieties to exploit synergistic effects (e.g., compound 9c in showed enhanced binding affinity via π-π stacking).
- Docking Studies : Use AutoDock Vina to predict interactions with targets like TRPV1 or kinases, guided by benzimidazole-thiazole hybrids in .
Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and permeability (Caco-2 assays). Poor bioavailability may require prodrug strategies (e.g., esterification of the acetic acid group) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
- Dose-Response Optimization : Adjust dosing regimens in rodent models to align with in vitro IC₅₀ values .
Q. How can researchers identify molecular targets for this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomic Analysis : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or inflammation-related genes) .
- Crystallography : Co-crystallize with suspected targets (e.g., TRPV1) to resolve binding modes, as done for benzimidazole-thiazole hybrids .
Q. What computational methods validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, correlating with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across similar pyrazole-benzimidazole hybrids?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Compound Integrity : Re-test disputed compounds using orthogonal methods (e.g., HPLC purity >98%, HRMS confirmation) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on cytotoxicity) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
Table 2 : Recommended In Vitro Assays for Initial Screening
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
